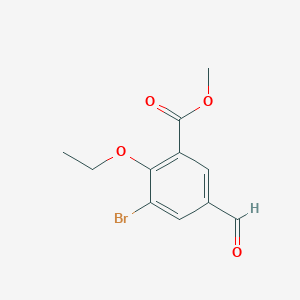
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide is a useful research compound. Its molecular formula is C16H15Cl3N2O4S and its molecular weight is 437.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
A study aimed at the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial use via a versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. The research explored the antibacterial and anti-enzymatic potential of synthesized compounds, highlighting the significance of incorporating the sulfamoyl moiety in drug design for enhanced antimicrobial properties. This underscores the potential of derivatives of the mentioned compound in developing new antibacterial agents (Darwish et al., 2014).
Environmental Persistence and Mobility
Another area of research focuses on the environmental impact, specifically the persistence and mobility of related chloroacetamide herbicides in agricultural settings. This research provides valuable insights into how these compounds and their metabolites behave in soil and water environments, contributing to understanding their long-term ecological effects (Bowman, 1988).
Synthesis and Molecular Docking
Research on the synthesis of compounds for pharmacological evaluation includes the study of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, showcasing the process of designing multifunctional molecules for antibacterial and anti-enzymatic applications. Molecular docking studies further elucidate the interaction of these molecules within the active sites of target enzymes, providing a basis for the development of potent inhibitors (Nafeesa et al., 2017).
Comparative Metabolism
Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and potential toxicological implications of these compounds. Understanding the metabolism of such herbicides is crucial for assessing human health risks and environmental safety (Coleman et al., 2000).
Environmental Degradation
Investigations into the breakdown of chloroacetamide herbicides in aquatic systems, using field mesocosms, inform on the degradation products formed and their environmental fate. This research is vital for environmental monitoring and the development of strategies to mitigate the impact of agricultural chemicals on ecosystems (Graham et al., 1999).
Propriétés
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O4S/c1-20-16(22)9-21(14-8-15(25-2)13(19)7-12(14)18)26(23,24)11-5-3-10(17)4-6-11/h3-8H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTISKRLICNRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)


![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2701751.png)


![8-chloro-2-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2701757.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2701766.png)
